Physical and chemical properties of Chlorprothixene Sulfoxide.
Physical and chemical properties of Chlorprothixene Sulfoxide.
Physicochemical Profiling and Analytical Workflows for Chlorprothixene Sulfoxide: A Comprehensive Technical Guide
Executive Summary
Chlorprothixene (CPTX) is a thioxanthene-derivative antipsychotic utilized in the management of severe psychotic disorders. Upon administration, or under specific environmental stressors, the parent compound undergoes rapid biotransformation and degradation, yielding Chlorprothixene Sulfoxide (CPT-SO) as its primary metabolite and photoproduct[1][2]. For forensic toxicologists, analytical chemists, and drug development scientists, understanding the physicochemical behavior and isolation mechanics of CPT-SO is critical. This whitepaper provides an authoritative analysis of CPT-SO’s structural dynamics, metabolic pathways, and self-validating analytical protocols required for its quantification in complex biological matrices.
Physicochemical & Structural Profiling
The conversion of chlorprothixene to its sulfoxide derivative fundamentally alters the molecule's electronic and physical landscape. The introduction of the highly electronegative oxygen atom to the thioxanthene sulfur creates a strong dipole, reducing the molecule's overall lipophilicity (LogP) compared to the parent drug. This shift dictates its partitioning behavior in biological systems, favoring accumulation in aqueous excretory fluids like bile and urine[3].
Table 1: Quantitative Physicochemical Properties of Chlorprothixene Sulfoxide
| Property | Value / Description |
| Chemical Name | Chlorprothixene Sulfoxide |
| CAS Registry Number (Base) | 10120-63-5 |
| CAS Registry Number (Oxalate) | 1391062-41-1 |
| Molecular Formula | C18H18ClNOS |
| Molecular Weight | 331.86 g/mol |
| Monoisotopic Exact Mass | 331.07976 Da[4] |
| Protonated Mass [M+H]+ | 332.08704 m/z[5] |
| Primary Functional Groups | Thioxanthene sulfoxide core, tertiary aliphatic amine, aryl chloride |
Metabolic and Photochemical Degradation Pathways
CPT-SO is unique in that it is generated through both enzymatic in vivo pathways and environmental in vitro pathways.
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Hepatic Metabolism: In vivo, hepatic cytochrome P450 enzymes catalyze the S-oxidation of the thioxanthene ring, converting CPTX to CPT-SO, which is subsequently excreted[2].
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Photochemical Degradation: Under UVA irradiation, CPTX undergoes a rapid photo-oxidation process. This environmental degradation yields CPT-SO alongside 2-chlorothioxanthone (CTX)[1]. CTX possesses high triplet quantum yields and acts via an energy-transfer mechanism. Given the appropriate microenvironment, this photochemical conversion is directly responsible for the photosensitization and phototoxic side effects frequently associated with thioxanthene-class antidepressants[1].
Caption: Fig 1. Metabolic and photochemical degradation pathways of Chlorprothixene.
Advanced Analytical Methodologies & Self-Validating Protocols
To isolate and quantify CPT-SO from biological matrices, the analytical workflow must exploit its basic tertiary amine and lipophilic core. The following protocols are designed as self-validating systems , meaning they incorporate built-in chemical logic and quality controls to ensure data integrity.
Protocol: Solid-Phase Extraction (SPE) and LC-TOFMS Quantification
This method utilizes mixed-mode or C18 SPE followed by Time-of-Flight Mass Spectrometry (TOFMS) to achieve sub-ppm mass accuracy, differentiating CPT-SO from isobaric interferences like hydroxychlorprothixene[5].
Step-by-Step Methodology:
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Enzymatic Hydrolysis: Incubate 1 mL of urine with β-glucuronidase for 2 hours at 56°C. Spike with 10 µL of dibenzepin (10 µg/mL) as an Internal Standard (IS)[5].
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Causality: Cleaves Phase II glucuronide conjugates, releasing total free CPT-SO. The IS validates extraction recovery.
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Sorbent Conditioning: Equilibrate a C18 SPE cartridge with 2 mL methanol, 2 mL water, and 3 mL of 0.1M phosphate buffer (pH 6)[5].
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Causality: Solvates the silica bed and establishes an optimal pH environment to maximize hydrophobic interactions.
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Loading & Acidic Wash: Load the hydrolyzed sample. Wash with 1 mL of pH 6 phosphate buffer, dry under vacuum for 5 min. Follow with 1 mL of 1M acetic acid and dry for 5 min[5].
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Causality: The acidic wash protonates acidic/neutral matrix interferences, washing them out while the protonated basic amine of CPT-SO remains tightly bound to the stationary phase.
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Neutral Lipid Elution: Elute with 3 mL of ethyl acetate/hexane (25:75, v/v)[5].
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Causality: Selectively removes highly lipophilic neutral compounds without disrupting the ionic retention of the target drug.
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Target Elution: Elute the basic fraction with 3 mL of ethyl acetate/ammonium hydroxide (98:2, v/v)[5].
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Causality: The strong base (NH4OH) deprotonates the tertiary amine of CPT-SO, converting it to its free-base form. This breaks the ionic interaction with the sorbent, allowing it to partition cleanly into the ethyl acetate.
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LC-TOFMS Analysis: Reconstitute and inject onto a C18 column (e.g., 125 x 2 mm, 3 µm) using a gradient mobile phase. Detect via positive Electrospray Ionization (ESI+) at the theoretical exact mass of m/z 332.08704[5].
Self-Validation & System Suitability:
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Mass Accuracy Check: The TOFMS must run an internal calibration mass concurrently. The run is only validated if the mass error (ΔM/M) remains < 5 ppm[5].
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Matrix Blank: A drug-free matrix must be processed in parallel to prove the absence of column carryover.
Caption: Fig 2. Self-validating SPE and LC-TOFMS analytical workflow for CPT-SO.
Protocol: Spectrophotofluorometric Forensic Screening
In rapid forensic toxicology, traditional LC-MS may be supplemented by spectrophotofluorometry. Thioxanthenes have weak native fluorescence, but they can be chemically manipulated for high-sensitivity detection.
Step-by-Step Methodology:
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Liquid-Liquid Extraction (LLE): Mix 4.0 mL of blood with 1.0 mL of 1.67 N NaOH. Extract with 12.0 mL of heptane-isoamyl alcohol on a mechanical shaker[3].
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Causality: The strong alkaline environment forces CPT-SO into its free-base state, driving it into the organic heptane phase.
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Oxidation: Subject the extracted organic layer to alkaline permanganate oxidation[3].
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Causality: Oxidation converts the thioxanthene sulfoxide into a highly rigid, conjugated fluorophore (analogous to thioxanthone derivatives), drastically increasing its quantum yield.
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Fluorescence Detection: Scan the oxidized extract. CPT-SO will produce a characteristic excitation doublet between 250–400 nm[3].
Self-Validation & System Suitability:
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Oxidation Control: A known standard of CPTX is oxidized in parallel. The presence of the excitation doublet confirms reagent viability[3].
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Baseline Subtraction: An unoxidized sample extract is scanned to establish baseline native fluorescence, ensuring the detected signal is exclusively from the chemically induced oxidation product.
Toxicological & Forensic Implications
The physicochemical shift from CPTX to CPT-SO has profound implications for post-mortem toxicology. In cases of fatal overdose, analyzing blood alone is insufficient and prone to misinterpretation. Because CPT-SO is highly polar, it rapidly partitions out of the blood and concentrates in excretory pathways.
Forensic literature demonstrates that in a fatal overdose, parent CPTX blood concentrations may be as low as 0.10 mg/L, while CPT-SO concentrations in the same patient can reach 3.9–7.0 mg/L in bile and 3.4 mg/L in urine[2][3]. Therefore, a self-validating forensic investigation must employ multi-matrix sampling, utilizing bile and urine as the primary matrices for sulfoxide quantification to accurately estimate the ingested dose.
References
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Serum Metabolome - Browsing Serum Metabolites - Serum Metabolome: CAS Number, Name, Structure, Formula Average Mass URL: [Link]
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XR Chemical - CHLORPROTHIXENE SULFOXIDE URL: [Link]
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ResearchGate - Solvent Dependence of the Photophysical Properties of 2-Chlorothioxanthone, the Principal Photoproduct of Chlorprothixene URL:[Link]
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National Institutes of Health (NIH) / PubMed - Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose URL: [Link]
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Oxford Academic (OUP) - Application of Accurate Mass Measurement to Urine Drug Screening URL: [Link]
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Oxford Academic (OUP) - Chlorprothixene and Chlorprothixene-sulfoxide in Body Fluids from a Case of Drug Overdose URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Serum Metabolome: Browsing Serum Metabolites [serummetabolome.ca]
- 5. academic.oup.com [academic.oup.com]
